molecular formula C20H22N2O4S B2855170 N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-03-2

N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2855170
CAS No.: 896357-03-2
M. Wt: 386.47
InChI Key: RCRZDUAMSATHAS-UHFFFAOYSA-N
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Description

The compound “N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs . It also contains a quinoline structure, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the introduction of the sulfonamide group. The quinoline ring could potentially be synthesized using classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . The sulfonamide group could be introduced through a reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, an ethoxyphenyl group, and a sulfonamide group. The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety . The ethoxyphenyl group consists of a phenyl ring with an ethoxy (-OCH2CH3) substituent. The sulfonamide group (-SO2NH2) is a common functional group in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The sulfonamide group is known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . The quinoline ring could potentially undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally characterized by their solubility in water and their ability to form salts . Quinoline derivatives have diverse physical and chemical properties depending on their specific substituents .

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, commonly target the enzymedihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle of bacteria .

Mode of Action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, they prevent the formation of dihydrofolate, tetrahydrofolate, and ultimately inhibit bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle, leading to a deficiency of tetrahydrofolate . This molecule is essential for the synthesis of nucleic acids and amino acids, so its absence inhibits bacterial growth and replication .

Pharmacokinetics

Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . This is due to the disruption of the folic acid metabolism cycle, which prevents the synthesis of essential nucleic acids and amino acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Sulfonamides can cause various side effects, including allergic reactions . Quinoline derivatives also have the potential to cause various side effects depending on their specific biological activity .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicine. Given the known activities of sulfonamides and quinoline derivatives, this compound could potentially be developed as a pharmaceutical drug .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-2-26-17-8-6-16(7-9-17)21-27(24,25)18-12-14-4-3-11-22-19(23)10-5-15(13-18)20(14)22/h6-9,12-13,21H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRZDUAMSATHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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